

Spectroscopic Data of Ethyl 2-(5-Oxazolyl)benzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Ethyl 2-(5-Oxazolyl)benzoate**

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Introduction

Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science.^[1] Its structure, featuring an oxazole ring attached to an ethyl benzoate core at the ortho position, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.^[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2-(5-Oxazolyl)benzoate**. As experimental spectra for this specific compound are not readily available in the public domain, this guide will utilize predicted spectroscopic data generated from computational models. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by literature precedents for related chemical structures.

Molecular Structure and Properties

- IUPAC Name: Ethyl 2-(1,3-oxazol-5-yl)benzoate
- CAS Number: 1186127-15-0^[2]

- Molecular Formula: C₁₂H₁₁NO₃ [1]
- Molecular Weight: 217.22 g/mol [1]

The molecular structure of **Ethyl 2-(5-Oxazolyl)benzoate** is presented below. The numbering conventions used for the interpretation of the NMR spectra are also indicated.

Caption: Molecular structure of **Ethyl 2-(5-Oxazolyl)benzoate** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **Ethyl 2-(5-Oxazolyl)benzoate** are presented and analyzed below. Predictions were generated using online NMR prediction tools.[3][4][5]

Experimental Protocol (Typical)

A standard protocol for acquiring NMR spectra of a similar compound would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.10	d	1H	H-C2"
~7.90	dd	1H	H-C6'
~7.60	m	2H	H-C3', H-C5'
~7.50	m	1H	H-C4'
~7.30	s	1H	H-C4"
~4.40	q	2H	-OCH ₂ CH ₃
~1.40	t	3H	-OCH ₂ CH ₃

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the key structural features of **Ethyl 2-(5-Oxazolyl)benzoate**.

- Oxazole Protons: The oxazole ring gives rise to two distinct signals. The proton at the C2" position (H-C2") is expected to be the most downfield of the heterocyclic protons, appearing as a singlet around 8.10 ppm. The proton at the C4" position (H-C4") is predicted to be a singlet around 7.30 ppm. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[6]
- Benzoate Protons: The four protons on the benzene ring are expected to show a complex splitting pattern due to their ortho substitution. The proton ortho to the ester group (H-C6') is likely to be a doublet of doublets around 7.90 ppm. The remaining aromatic protons (H-C3', H-C4', H-C5') will appear as a multiplet in the range of 7.50-7.60 ppm.
- Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet at approximately 4.40 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around 1.40 ppm for the methyl protons (-OCH₂CH₃), with a typical coupling constant of ~7 Hz.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~166.0	C=O
~152.0	C2"
~149.0	C5"
~132.5	C1'
~131.0	C3'
~130.0	C5'
~128.5	C6'
~128.0	C2'
~125.0	C4'
~123.0	C4"
~61.5	-OCH ₂ CH ₃
~14.0	-OCH ₂ CH ₃

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.

- **Carbonyl Carbon:** The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, around 166.0 ppm.
- **Oxazole Carbons:** The carbon atoms of the oxazole ring are predicted to appear at approximately 152.0 ppm (C2''), 149.0 ppm (C5''), and 123.0 ppm (C4''). The C2'' and C5'' carbons are significantly deshielded due to their proximity to the heteroatoms.[\[7\]](#)
- **Benzoate Carbons:** The aromatic carbons of the benzoate ring are predicted to resonate in the 125.0-132.5 ppm region. The quaternary carbons (C1' and C2') will have distinct chemical shifts from the protonated carbons.

- Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected around 61.5 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Typical)

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic and oxazole)
~2980-2850	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (ester)
~1600, 1580, 1480	Medium-Strong	C=C and C=N stretching (aromatic and oxazole)
~1270	Strong	C-O stretching (ester)
~1100	Strong	C-O-C stretching (oxazole)

Interpretation of IR Spectrum

The predicted IR spectrum of **Ethyl 2-(5-Oxazolyl)benzoate** would display several characteristic absorption bands that confirm its structure.

- C-H Stretching: Aromatic and oxazole C-H stretching vibrations are expected in the 3100-3000 cm^{-1} region, while the aliphatic C-H stretching of the ethyl group will appear between 2980 and 2850 cm^{-1} .
- Carbonyl Stretching: A strong, sharp absorption band around 1720 cm^{-1} is characteristic of the C=O stretch of the ester functional group.[8]
- Aromatic and Heteroaromatic Stretching: The C=C stretching vibrations of the benzene ring and the C=N stretching of the oxazole ring are expected to appear in the 1600-1480 cm^{-1} region.[8]
- C-O Stretching: A strong band around 1270 cm^{-1} is indicative of the C-O stretching of the ester. The C-O-C stretching of the oxazole ring is predicted to be around 1100 cm^{-1} .[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol (Typical)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): $\text{m/z} = 217$ (corresponding to the molecular weight of $\text{C}_{12}\text{H}_{11}\text{NO}_3$)

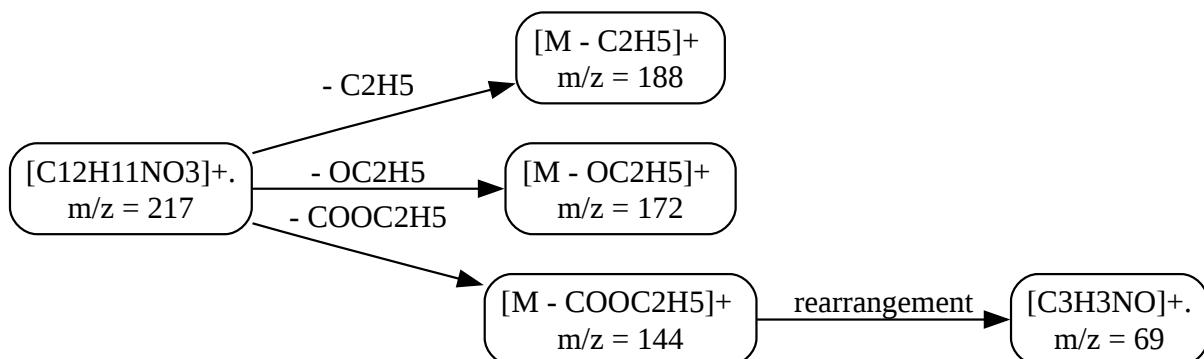
- Key Fragment Ions (m/z):
 - 188: $[M - C_2H_5]^+$ (loss of the ethyl group)
 - 172: $[M - OC_2H_5]^+$ (loss of the ethoxy group)
 - 144: $[M - COOC_2H_5]^+$ (loss of the ethoxycarbonyl group)
 - 116: $[C_7H_4O]^+$ (fragment from the benzoate portion)
 - 69: $[C_3H_3NO]^+$ (oxazole ring)

Interpretation of Mass Spectrum

The predicted mass spectrum of **Ethyl 2-(5-Oxazolyl)benzoate** would show a molecular ion peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern would provide further structural information.

- Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve the loss of the ethyl radical ($C_2H_5\bullet$) to give a fragment at m/z 188, or the loss of the ethoxy radical ($\bullet OC_2H_5$) to give a fragment at m/z 172.[9]
- Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the benzene ring and the ester group would result in the loss of the ethoxycarbonyl radical ($\bullet COOC_2H_5$), leading to a fragment at m/z 144.
- Fragmentation of the Benzoate Moiety: The benzoate portion can further fragment, for example, to produce an ion at m/z 116.
- Oxazole Ring Fragment: A peak at m/z 69 would be indicative of the intact oxazole ring.[10]

The fragmentation of ortho-substituted benzoates can sometimes show specific "ortho effects," where the proximity of the two substituents leads to unique fragmentation pathways.[11]



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Caption: Predicted key fragmentation pathways for **Ethyl 2-(5-Oxazolyl)benzoate** in mass spectrometry.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for **Ethyl 2-(5-Oxazolyl)benzoate**. The analysis of the predicted ^1H NMR, ^{13}C NMR, IR, and MS data, grounded in established spectroscopic principles and literature precedents for similar structures, offers a detailed characterization of this molecule. This information is crucial for researchers and scientists working with this compound, enabling its unambiguous identification and facilitating the structural elucidation of its derivatives in various scientific applications.

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